
Pyrene-1,3,6,8-tetracarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrene-1,3,6,8-tetracarbaldehyde is a polycyclic aromatic compound with the molecular formula C20H10O4. It is a derivative of pyrene, a well-known polycyclic aromatic hydrocarbon. This compound is characterized by the presence of four aldehyde groups attached to the pyrene core at the 1, 3, 6, and 8 positions. This compound is of significant interest due to its unique photophysical and electronic properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrene-1,3,6,8-tetracarbaldehyde typically involves the functionalization of pyrene. One common method is the oxidation of pyrene derivatives. For example, pyrene can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions to introduce aldehyde groups at the desired positions . Another approach involves the use of Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to form the tetracarbaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled synthesis. The choice of oxidizing agents and reaction conditions is optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrene-1,3,6,8-tetracarbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Pyrene-1,3,6,8-tetracarboxylic acid.
Reduction: Pyrene-1,3,6,8-tetrahydroxy.
Substitution: Various substituted pyrene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Pyrene-1,3,6,8-tetracarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrene-1,3,6,8-tetracarbaldehyde is largely dependent on its ability to interact with other molecules through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions enable the compound to act as a fluorescent probe, allowing it to bind to specific molecular targets and pathways . In biological systems, it can interact with proteins, nucleic acids, and other biomolecules, making it useful for imaging and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
Pyrene-1,3,6,8-tetracarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
1,3,6,8-Tetrakis(6-(octyloxy)naphthalene-2-yl)pyrene: A substituted pyrene derivative with different functional groups.
1,3,6,8-Tetrakis((E)-2-(6-(n-octyloxy)naphthalene-2-yl)vinyl)pyrene: Another substituted pyrene with vinyl groups.
Uniqueness
Pyrene-1,3,6,8-tetracarbaldehyde is unique due to its four aldehyde groups, which provide multiple reactive sites for further functionalization. This makes it a versatile compound for the synthesis of various derivatives and materials with tailored properties .
Propiedades
Fórmula molecular |
C20H10O4 |
|---|---|
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
pyrene-1,3,6,8-tetracarbaldehyde |
InChI |
InChI=1S/C20H10O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-10H |
Clave InChI |
YFFCWJQSJYNSGG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C(C=C2C=O)C=O)C=CC4=C(C=C(C1=C43)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


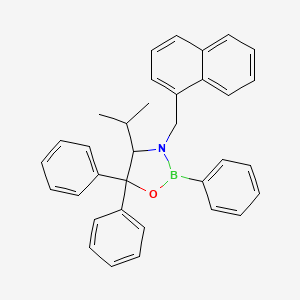
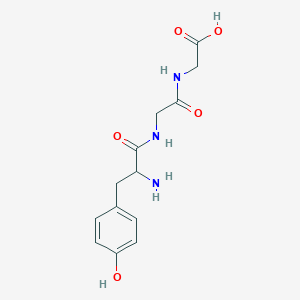
![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
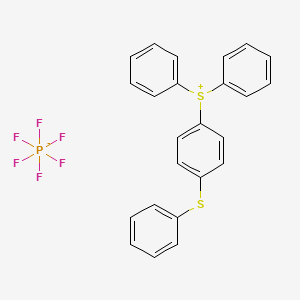
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

![1-(4-Chlorophenyl)-3-[1-ethoxy-2-(1,2,4-triazol-1-YL)ethylidene]urea](/img/structure/B12513508.png)
![1-[4-(4-Methoxyquinazolin-2-yl)phenyl]ethanone](/img/structure/B12513520.png)
![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)

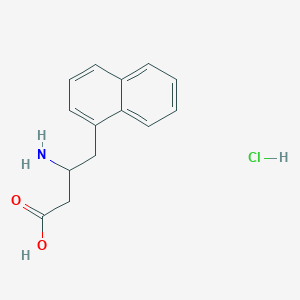
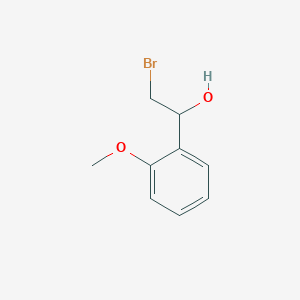
![5-{2-[(4-Chlorophenyl)amino]ethenyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B12513558.png)
![Methyl 3-(2-chlorophenyl)-5-[2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B12513562.png)
